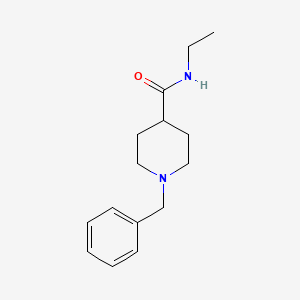![molecular formula C18H29NO B5231621 1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5231621.png)
1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine, also known as DMHP, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. DMHP belongs to the class of compounds known as pyrrolidines, which have been shown to have a range of biological activities.
Mécanisme D'action
The exact mechanism of action of 1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine is not fully understood, but it is believed to act on a number of different targets in the body. 1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine has been shown to have activity at the cannabinoid receptor CB1, as well as the sigma-1 receptor. It is also believed to interact with the TRPV1 receptor, which is involved in pain sensation.
Biochemical and Physiological Effects:
Studies have shown that 1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine has a range of biochemical and physiological effects. These include anti-inflammatory effects, as well as analgesic effects. 1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine has also been shown to have anti-cancer effects, with studies demonstrating that it can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine has a number of advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also relatively stable, which makes it easier to work with in the lab. However, there are also some limitations to the use of 1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Orientations Futures
There are a number of future directions for research on 1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine. One area of interest is its potential as a treatment for neurodegenerative diseases. Studies have shown that 1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine can protect against the toxic effects of beta-amyloid, which is a protein that is believed to play a role in the development of Alzheimer's disease. Other future directions for research on 1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine include its potential as an anti-inflammatory agent and as a treatment for cancer.
Méthodes De Synthèse
1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenol with 6-bromohexanenitrile, followed by reduction with sodium borohydride. Other methods include the reaction of 2,5-dimethylphenol with 6-bromohexanenitrile, followed by reaction with pyrrolidine.
Applications De Recherche Scientifique
1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine has been studied for its potential as a therapeutic agent in a number of different areas, including as an analgesic, anti-inflammatory, and anti-cancer agent. Studies have also shown that 1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-16-9-10-17(2)18(15-16)20-14-8-4-3-5-11-19-12-6-7-13-19/h9-10,15H,3-8,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGINFBLLCVPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(2,5-Dimethylphenoxy)hexyl]pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231540.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5231558.png)

![4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate](/img/structure/B5231570.png)
![3-(4-chlorobenzyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5231574.png)
![1,5-dimethyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5231581.png)


![N-(3-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5231600.png)
![N-benzyl-1-(2-cyclohexylethyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5231606.png)
![1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione](/img/structure/B5231614.png)

![dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate](/img/structure/B5231633.png)